Ethyl 4-methyl-5-(2-nitrophenyl)thiophene-2-carboxylate
Description
Ethyl 4-methyl-5-(2-nitrophenyl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur, which are known for their diverse applications in medicinal chemistry and material science . This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and a nitrophenyl group attached to the thiophene ring.
Properties
CAS No. |
62404-03-9 |
|---|---|
Molecular Formula |
C14H13NO4S |
Molecular Weight |
291.32 g/mol |
IUPAC Name |
ethyl 4-methyl-5-(2-nitrophenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C14H13NO4S/c1-3-19-14(16)12-8-9(2)13(20-12)10-6-4-5-7-11(10)15(17)18/h4-8H,3H2,1-2H3 |
InChI Key |
ZUKMNKWOPGYDCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)C2=CC=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 4-methyl-5-(2-nitrophenyl)thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-methyl-5-(2-nitrophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
Ethyl 4-methyl-5-(2-nitrophenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Medicine: It serves as a building block for the development of pharmaceutical agents with therapeutic potential.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-5-(2-nitrophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, or other biomolecules, leading to modulation of their functions. For example, it may inhibit certain enzymes or bind to receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Ethyl 4-methyl-5-(2-nitrophenyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: This compound is used in the synthesis of Relugolix, a gonadotropin-releasing hormone receptor antagonist.
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile: Known for its applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
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